Butyl sulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

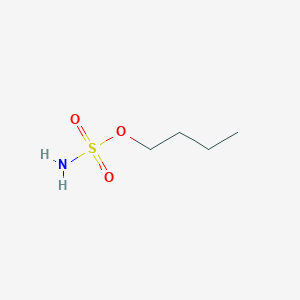

Butyl sulfamate is an organosulfur compound with the chemical formula C4H11NO3S. It is a derivative of sulfamic acid where the hydrogen atom is replaced by a butyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl sulfamate can be synthesized through the reaction of butylamine with sulfamic acid. The reaction typically involves heating the mixture to facilitate the formation of the sulfamate ester. The general reaction is as follows:

C4H9NH2 + H2NSO3H → C4H11NO3S + H2O

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process where butylamine and sulfamic acid are reacted under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Butyl sulfamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butyl sulfonate.

Reduction: It can be reduced to butylamine and sulfamic acid.

Substitution: It can undergo nucleophilic substitution reactions where the sulfamate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and strong bases are employed.

Major Products

Oxidation: Butyl sulfonate.

Reduction: Butylamine and sulfamic acid.

Substitution: Various substituted butyl derivatives.

Scientific Research Applications

Butyl sulfamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.

Biology: It is employed in the study of enzyme inhibition and protein modification.

Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl sulfamate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfamate group can also participate in hydrogen bonding and electrostatic interactions, which contribute to its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl sulfamate

- Ethyl sulfamate

- Propyl sulfamate

Uniqueness

Butyl sulfamate is unique due to its longer alkyl chain compared to methyl, ethyl, and propyl sulfamates. This longer chain can influence its solubility, reactivity, and interaction with molecular targets, making it more suitable for specific applications in research and industry.

Biological Activity

Butyl sulfamate, particularly tert-butyl sulfamate, is an organic compound that has gained attention in medicinal chemistry due to its versatile biological activities. This compound features a tert-butyl group attached to a sulfamate functional group, making it a valuable intermediate in the synthesis of various biologically active molecules. The ability to modify the sulfamate group allows researchers to tune its biological activity, which is crucial for drug development.

Chemical Structure and Properties

The general structure of tert-butyl sulfamate can be represented as follows:

This structure includes a tert-butyl group (C4H9) and a sulfamate functional group (SO2NH). The presence of the bulky tert-butyl group influences the compound's reactivity and solubility, which are essential factors in its biological activity.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. Notably, it has been synthesized as part of the process to create negamycin, an antibiotic known for its efficacy against both Gram-positive and Gram-negative bacteria. Negamycin's mechanism involves interference with protein synthesis, highlighting the potential of this compound derivatives in antibiotic development .

The biological interactions of this compound suggest several mechanisms through which its derivatives exert their effects:

- Nucleophilic Substitution : this compound participates in nucleophilic substitution reactions, which can lead to the formation of various biologically active compounds.

- Cyclization Reactions : It has been utilized in aza-Michael cyclizations, which facilitate the formation of complex molecular architectures that are often biologically relevant .

Synthesis and Characterization

A significant study focused on the synthesis of this compound derivatives through intramolecular aza-Michael cyclization. This method allowed for the efficient preparation of complex molecules with high yields and selectivity. The reaction conditions were optimized to tolerate various functional groups, making this approach versatile for synthesizing other bioactive compounds .

Antioxidant Activity

In addition to its antimicrobial properties, this compound derivatives have shown moderate antioxidant activity. For instance, a novel phenolic lipid derived from butyric acid exhibited good antioxidant properties in DPPH radical scavenging assays . This suggests that this compound could also play a role in protecting cells from oxidative stress.

Properties

CAS No. |

81851-30-1 |

|---|---|

Molecular Formula |

C4H11NO3S |

Molecular Weight |

153.20 g/mol |

IUPAC Name |

butyl sulfamate |

InChI |

InChI=1S/C4H11NO3S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) |

InChI Key |

BZTLBVUBTRSJCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOS(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.